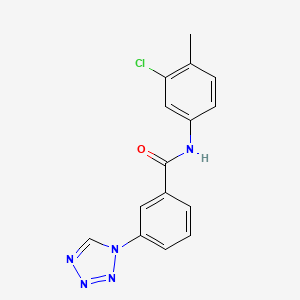

N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

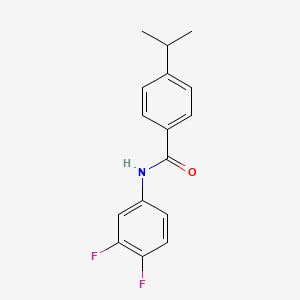

Synthesis Analysis

The synthesis of benzamide derivatives, including those related to N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide, often involves multiple steps, including ring-closing reactions, reduction reactions, and acylation reactions. These processes usually start from commercially available raw materials and can achieve significant yields. For instance, the synthesis of similar compounds has been described through various methods, including microwave irradiation and conventional methods, indicating diverse approaches to synthesizing such compounds (Saeed et al., 2009).

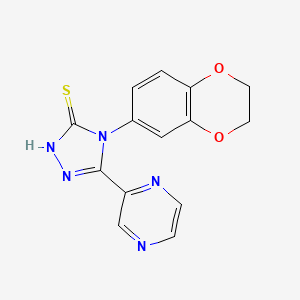

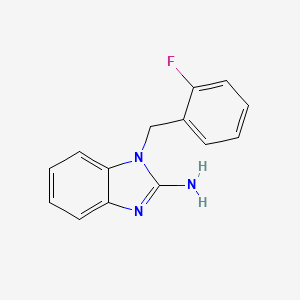

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray diffraction studies. These compounds often crystallize in specific space groups, with defined cell parameters. The orientation of different groups within the molecule, such as nitro groups, is crucial for understanding their molecular interactions and properties (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, contributing to their diverse properties. These reactions include interactions with enzymes, binding to specific protein targets, and exhibiting antimicrobial and antifungal activities. The chemical structure plays a significant role in these interactions, influencing the compound's efficacy in different applications (Kumar et al., 2012).

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c1-10-5-6-12(8-14(10)16)18-15(22)11-3-2-4-13(7-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAGPDYNHXXDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322443 |

Source

|

| Record name | N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57256978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

887636-24-0 |

Source

|

| Record name | N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)

![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)

![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5701815.png)

![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)

![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)

![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)